molecular formula C10H10N2OS B2786990 2-mercapto-3,6-dimethylquinazolin-4(3H)-one CAS No. 80195-31-9

2-mercapto-3,6-dimethylquinazolin-4(3H)-one

Cat. No.: B2786990
CAS No.: 80195-31-9
M. Wt: 206.26
InChI Key: FVXUYCAQINXRCR-UHFFFAOYSA-N
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Description

2-Mercapto-3,6-dimethylquinazolin-4(3H)-one (CAS 80195-31-9) is an organic compound with the molecular formula C 10 H 10 N 2 OS and a molecular weight of 206.26 g/mol . It is built around a quinazolin-4(3H)-one core, a privileged scaffold in medicinal chemistry known for its diverse and significant biopharmaceutical activities . This specific derivative features methyl substituents at the 3 and 6 positions and a thiol (mercapto) group at the 2-position, which can serve as a key synthetic handle for further chemical modifications . The quinazolinone pharmacophore is extensively researched for its wide range of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties . Recent scientific investigations highlight the particular relevance of quinazolinone derivatives in anti-colorectal cancer research . Studies have shown that various quinazolinone compounds exhibit promising cytotoxic effects on human colorectal cancer cell lines (such as LoVo and HCT-116) and function as inhibitors of a array of enzymes linked to carcinogenesis, including human secretory phospholipases A2 (hsPLA2) and various proteases . Furthermore, the 2-mercaptoquinazolinone structure is a recognized scaffold in the development of potent and selective inhibitors for carbonic anhydrase (CA) isoforms , particularly the tumor-associated hCA IX and hCA XII, which are validated targets for combating tumor growth and metastasis . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the material safety data sheet (MSDS) for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dimethyl-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-6-3-4-8-7(5-6)9(13)12(2)10(14)11-8/h3-5H,1-2H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXUYCAQINXRCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=S)N(C2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-mercapto-3,6-dimethylquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,6-dimethyl-2-aminobenzamide with carbon disulfide (CS₂) under basic conditions to form the intermediate, which then undergoes cyclization to yield the desired product.

Reaction Conditions:

    Reagents: 3,6-dimethyl-2-aminobenzamide, carbon disulfide, base (e.g., potassium hydroxide)

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 78-80°C)

    Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-3,6-dimethylquinazolin-4(3H)-one: undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction of the quinazolinone ring can lead to the formation of dihydroquinazolinones.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Disulfides, sulfonic acids

    Reduction: Dihydroquinazolinones

    Substitution: Halogenated quinazolinones, nitroquinazolinones

Scientific Research Applications

2-Mercapto-3,6-dimethylquinazolin-4(3H)-one:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial, antifungal, and antiviral activities.

    Medicine: Investigated for its potential as an anticancer agent, anti-inflammatory compound, and enzyme inhibitor.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-mercapto-3,6-dimethylquinazolin-4(3H)-one varies depending on its application:

    Antimicrobial Activity: Disrupts microbial cell membranes and inhibits essential enzymes.

    Anticancer Activity: Induces apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways.

    Enzyme Inhibition: Binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

2-Mercapto-3-methylquinazolin-4(3H)-one

  • Structure : Lacks the 6-methyl group present in the target compound.
  • Synthesis : Prepared via cyclization of anthranilic acid and methyl isothiocyanate .
  • Properties : Melting point 264–265°C; characterized by NMR (δ 12.9 ppm for -SH) .

2,6-Dimethylquinazolin-4(3H)-one (Compound 3-52)

  • Structure : Contains methyl groups at positions 3 and 6 but lacks the mercapto group.
  • Synthesis : Synthesized via general method B with a 38% yield .
  • Activity : The absence of the mercapto group diminishes hydrogen-bonding capacity, likely reducing receptor affinity compared to the target compound .

2-Mercapto-3-phenylquinazolin-4(3H)-one

  • Structure : Features a phenyl group at position 3 instead of methyl.
  • Activity : Exhibits superior analgesic activity (compound 3 in ) due to enhanced π-π interactions with receptors. However, the bulky phenyl group may hinder solubility .

Analgesic Activity

  • The target compound’s 3,6-dimethyl groups may enhance activity compared to 2-mercapto-3-methyl derivatives (compound 1 in ), as methyl groups increase lipophilicity and tissue penetration .
  • However, phenyl-substituted analogues (e.g., compound 3 in ) show higher analgesic efficacy due to stronger receptor interactions, suggesting a trade-off between solubility and potency .

Anticancer Potential

  • Derivatives with 2-mercapto and alkyl/aryl groups (e.g., 6-chloro-3-(4-fluorophenyl) in ) exhibit anticancer activity via kinase inhibition. The target compound’s dimethyl groups may optimize steric compatibility with hydrophobic kinase pockets .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 2-Mercapto-3-methyl 2,6-Dimethyl (3-52)
LogP (Predicted) 2.8 2.1 2.5
Solubility (mg/mL) 0.15 0.30 0.20
Hydrogen Bond Donors 1 (-SH) 1 (-SH) 0
  • Hydrogen Bonding: The mercapto group enables interactions with biological targets (e.g., enzymes or receptors), a feature absent in 2,6-dimethylquinazolinone .

Biological Activity

2-Mercapto-3,6-dimethylquinazolin-4(3H)-one is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a quinazoline ring with a thiol (-SH) group and two methyl groups at the 3 and 6 positions. Its molecular formula is C₉H₈N₂S, with a molecular weight of 180.24 g/mol.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. The compound's mechanism involves the disruption of microbial cell membranes and interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Anticancer Activity

The compound has also shown promising anticancer effects in various cancer cell lines. Studies suggest that it induces apoptosis (programmed cell death) and inhibits cell proliferation through the modulation of signaling pathways such as the PI3K/Akt pathway.

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)Mechanism of ActionReference
MCF-7 (Breast)15Induction of apoptosis
HeLa (Cervical)10Cell cycle arrest
A549 (Lung)20Inhibition of migration

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The thiol group can interact with cysteine residues in enzymes, inhibiting their activity.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
  • Modulation of Signaling Pathways : It can affect key signaling pathways involved in cell growth and survival.

Study on Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various quinazoline derivatives, including this compound, against resistant strains of bacteria. Results demonstrated that this compound had a lower MIC compared to conventional antibiotics, suggesting its potential as a novel antimicrobial agent .

Study on Anticancer Properties

In a recent clinical trial, patients with advanced breast cancer received treatment involving compounds derived from quinazoline. The results indicated that those treated with formulations containing this compound showed a significant reduction in tumor size compared to the control group .

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 2-mercapto-3,6-dimethylquinazolin-4(3H)-one in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Gloves must be checked for integrity before use .
  • Ventilation : Employ fume hoods or local exhaust ventilation to prevent inhalation of dust or vapors. Avoid aerosol formation during weighing or transfer .
  • Emergency Procedures : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention. Use water spray, alcohol-resistant foam, or CO₂ to extinguish fires involving the compound .

Q. What are the standard synthetic routes for this compound, and how can reaction yields be optimized?

  • Methodological Answer :

  • Core Synthesis : React 3,6-dimethylanthranilic acid with thiourea in the presence of a dehydrating agent (e.g., POCl₃) to form the quinazolinone ring. Mercapto group introduction may require post-synthetic modification via nucleophilic substitution .
  • Optimization :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates by stabilizing intermediates. Ethanol or methanol is preferred for recrystallization .
  • Temperature Control : Maintain reflux temperatures (100–150°C) for cyclization steps. Lower temperatures (25–60°C) are suitable for mercapto group incorporation to avoid side reactions .
  • Catalysts : Use Lewis acids (e.g., AlCl₃) or iodine to accelerate cyclization .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the mercapto group (SH) appears as a singlet at δ 3.5–4.5 ppm in DMSO-d₆ .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phases often include acetonitrile/water gradients .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) identifies molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Standardized Assays : Replicate studies using CLSI guidelines (e.g., M7-A5 for antimicrobial testing) to ensure consistency in microbial strains, inoculum size, and incubation conditions .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects across derivatives. For example, electron-withdrawing groups (e.g., Cl at position 6) enhance antimicrobial activity, while bulky substituents may reduce solubility .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., bacterial DNA gyrase or NF-κB) and validate with in vitro assays .

Q. What strategies improve the solubility and bioavailability of this compound for pharmacological applications?

  • Methodological Answer :

  • Prodrug Design : Convert the mercapto group (-SH) to a thioether (-SR) or sulfonate (-SO₃H) to enhance aqueous solubility. For example, react with chloroacetyl chloride to form a thioester .
  • Salt Formation : Use sodium or potassium salts of the sulfhydryl group to improve dissolution rates .
  • Nanoparticle Encapsulation : Load the compound into PEGylated liposomes or PLGA nanoparticles to prolong circulation time and target specific tissues .

Q. How can regioselectivity challenges during heterocyclic ring functionalization be addressed in derivative synthesis?

  • Methodological Answer :

  • Directing Groups : Introduce temporary substituents (e.g., nitro or amino groups) at specific positions to direct electrophilic substitution. Remove them post-functionalization via reduction or hydrolysis .
  • Microwave-Assisted Synthesis : Apply controlled microwave irradiation (100–200 W) to favor kinetically controlled pathways and reduce side reactions .
  • Catalytic Systems : Use Pd/Cu-catalyzed cross-coupling reactions (e.g., Ullmann or Suzuki-Miyaura) to selectively attach aryl/heteroaryl groups to the quinazolinone core .

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